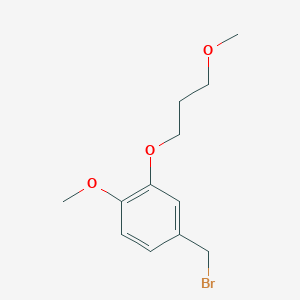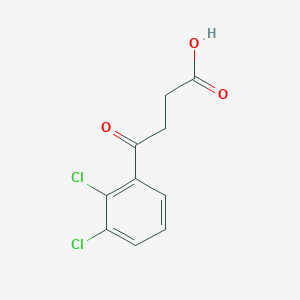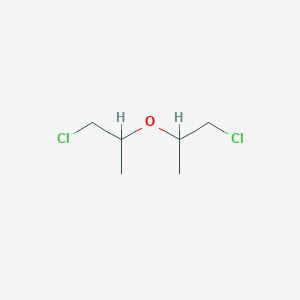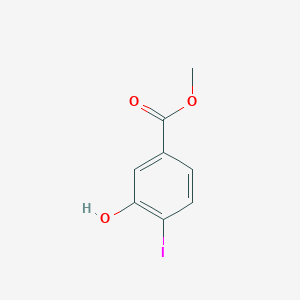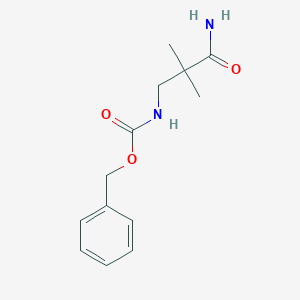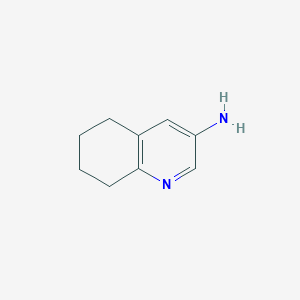
5,6,7,8-Tetrahydroquinolin-3-amine
Vue d'ensemble
Description
5,6,7,8-Tetrahydroquinolin-3-amine is a chemical compound with the CAS Number: 151224-99-6 . It has a molecular weight of 148.21 and its IUPAC name is 5,6,7,8-tetrahydroquinolin-3-amine . It is a solid substance and is typically stored at 4°C .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydroquinolin-3-amine and its derivatives has been explored in several studies . For instance, one study discussed the synthesis of N-(2-(diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amines . These compounds were prepared and used in reactions with iron chloride under a nitrogen atmosphere to form their iron (ii) complexes .
Molecular Structure Analysis
The InChI code for 5,6,7,8-Tetrahydroquinolin-3-amine is 1S/C9H12N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h5-6H,1-4,10H2 . This code provides a unique representation of the molecule’s structure.
Chemical Reactions Analysis
While specific chemical reactions involving 5,6,7,8-Tetrahydroquinolin-3-amine are not detailed in the search results, it’s worth noting that this compound can be used as a building block in various chemical reactions. For instance, it has been used as a neutral ligand support for zinc (II) chloride complexes .
Physical And Chemical Properties Analysis
5,6,7,8-Tetrahydroquinolin-3-amine is a solid substance . It has a molecular weight of 148.21 and is typically stored at 4°C .
Applications De Recherche Scientifique
Chemical Properties and Storage
“5,6,7,8-Tetrahydroquinolin-3-amine” is a solid compound with a molecular weight of 148.21. It has a CAS Number of 151224-99-6 and an InChI key of YAUWAMCOBNCBCD-UHFFFAOYSA-N. It is recommended to store this compound at 4°C and protect it from light .
Medicinal Significance
Quinoline motifs, which “5,6,7,8-Tetrahydroquinolin-3-amine” is a part of, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Anticancer Activity
Quinoline derivatives have shown promising anticancer activity. For instance, the compound 5,7‐dibromo‐8‐hydroxyquinoline 50 has shown significant anticancer activity against the HeLa, HT29, and C6 cell lines .
Antioxidant Activity
Quinoline derivatives have also demonstrated antioxidant activity, which can be beneficial in the treatment of diseases caused by oxidative stress .
Anti-inflammatory Activity
Quinoline derivatives have shown anti-inflammatory activity, making them potential candidates for the development of new anti-inflammatory drugs .
Antimalarial Activity
Quinoline derivatives have been used in the development of antimalarial drugs .
Safety and Hazards
The safety information for 5,6,7,8-Tetrahydroquinolin-3-amine indicates that it is classified under the GHS05 and GHS07 hazard pictograms . The compound has several hazard statements, including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
5,6,7,8-tetrahydroquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h5-6H,1-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUWAMCOBNCBCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442975 | |
| Record name | 5,6,7,8-tetrahydroquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroquinolin-3-amine | |
CAS RN |
151224-99-6 | |
| Record name | 5,6,7,8-tetrahydroquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



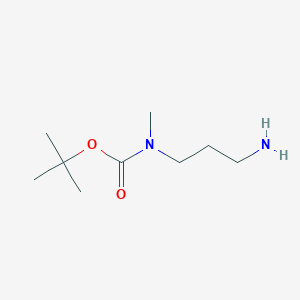

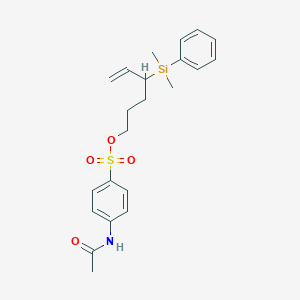
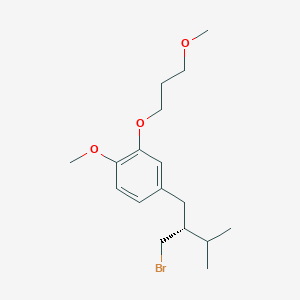
![(R)-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutan-1-OL](/img/structure/B132573.png)
